molecular formula C20H30O2 B13405957 (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Katalognummer: B13405957
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: GCKMFJBGXUYNAG-NZUOKWLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It is a steroidal compound, which means it has a structure similar to that of steroids, characterized by a cyclopenta[a]phenanthrene ring system. This compound is known for its biological activity and is often studied in the context of its effects on various biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the cyclopenta[a]phenanthrene ring system: This can be achieved through a series of cyclization reactions.

    Introduction of hydroxyl and methyl groups: These functional groups are introduced through specific reactions such as hydroxylation and methylation.

    Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial and is often achieved through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions and high yields.

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as chromatography and crystallization to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding steroid chemistry and for developing new synthetic methodologies.

Biology

In biology, the compound is studied for its effects on cellular processes. It may interact with various enzymes and receptors, influencing biological pathways.

Medicine

In medicine, this compound is of interest due to its potential therapeutic effects. It may be studied for its role in treating diseases or as a lead compound for drug development.

Industry

In industry, the compound may be used in the synthesis of other complex molecules or as a starting material for the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on the cell surface or within the cell, triggering a cascade of cellular responses.

    Pathways: The compound may influence signaling pathways, leading to changes in gene expression or protein activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cholesterol: Another steroidal compound with a similar ring structure but different functional groups.

    Testosterone: A steroid hormone with a similar core structure but different functional groups and biological activity.

    Estradiol: A steroid hormone with a similar core structure but different functional groups and effects on the body.

Uniqueness

The uniqueness of (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one lies in its specific stereochemistry and functional groups, which confer unique biological activity and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C20H30O2

Molekulargewicht

302.5 g/mol

IUPAC-Name

(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16?,17+,18+,19+,20+/m1/s1

InChI-Schlüssel

GCKMFJBGXUYNAG-NZUOKWLQSA-N

Isomerische SMILES

C[C@]12CCC3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)CC[C@]34C

Kanonische SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.